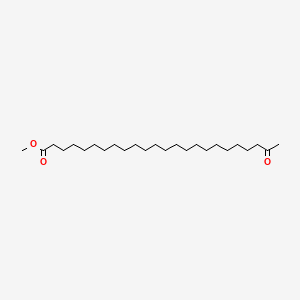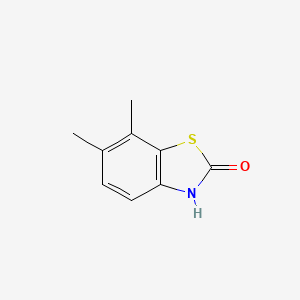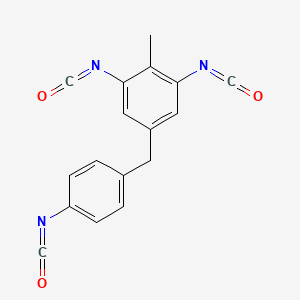
5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is a complex organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to a benzene ring. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene under controlled conditions to form the corresponding isocyanate.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired diisocyanate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient production.
Safety Protocols: Strict safety protocols are followed to prevent exposure to phosgene and other hazardous intermediates.
化学反应分析
Types of Reactions
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to accelerate the reactions.
Major Products
The major products formed from these reactions include:
Polyurethanes: Used in the production of foams, elastomers, and coatings.
Ureas: Utilized in various industrial applications, including adhesives and sealants.
科学研究应用
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research studies explore its potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigations are ongoing into its use in medical devices and implants due to its biocompatibility.
Industry: It is widely used in the production of polyurethanes, which have applications in automotive, construction, and consumer goods industries.
作用机制
The mechanism of action of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are typically catalyzed by tertiary amines or organometallic compounds.
相似化合物的比较
Similar Compounds
Toluene Diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylene Diphenyl Diisocyanate (MDI): Another common diisocyanate used in the manufacture of rigid and flexible foams.
Uniqueness
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it valuable in applications requiring high mechanical strength and chemical resistance.
属性
CAS 编号 |
82137-75-5 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3 |
InChI 键 |
PBJBHJNMKUPYFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


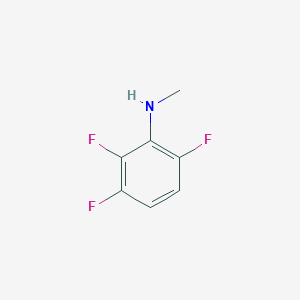
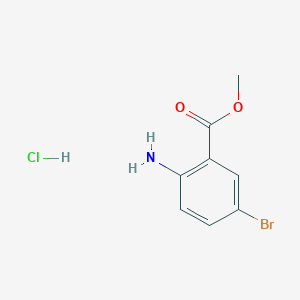

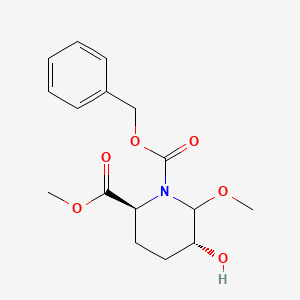
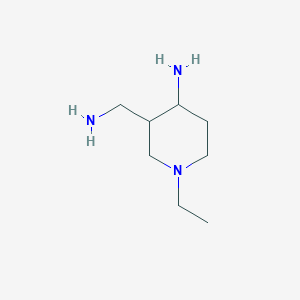
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

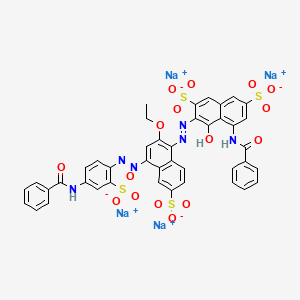


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
